![molecular formula C7H9N3O3 B1668468 CGI-17341 CAS No. 127692-13-1](/img/structure/B1668468.png)
CGI-17341
Vue d'ensemble
Description
“2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole” is a chemical compound with the molecular formula C7H9N3O3 . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole and its analogues has been reported in various studies . For instance, one method involves reacting 1-(2,5-dibromo-4-nitro-1H-imidazol-1-yl)propan-2-ol with various arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic oxazine ring, a nitro group, and an ethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are largely related to its nitro group. For example, there is a correlation between activity and the formation of imidazoles ring-reduced products at the two-electron level .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.17 g/mol, a melting point of N/A, a boiling point of 340°C at 760 mmHg, and a flash point of 159.4°C .Applications De Recherche Scientifique
Traitement de la tuberculose
CGI-17341 a montré un potentiel significatif dans le traitement de la tuberculose . Il a été constaté qu'il inhibait Mycobacterium tuberculosis, la bactérie responsable de la tuberculose, à des concentrations allant de 0,1 à 0,3 microgrammes/ml . Il a également montré une activité dans un modèle murin aigu lorsqu'il est administré le 12e jour après l'infection .
Découverte et développement de médicaments
This compound a joué un rôle crucial dans la découverte et le développement de nouveaux médicaments . Sa structure et ses propriétés ont influencé le chemin d'identification des pistes dans les efforts de découverte de médicaments contre la tuberculose .
Médicaments candidats antimycobactériens
Les expériences d'AstraZeneca R&D, Bangalore, Inde, sur la découverte de nouveaux médicaments candidats antimycobactériens ont utilisé this compound pour illustrer le concept .
Traitement des infections bactériennes anaérobies
Les nitroimidazoles tels que this compound sont utilisés depuis longtemps dans le traitement des infections bactériennes anaérobies .
Traitement des infections parasitaires
This compound a été utilisé dans le traitement des infections parasitaires telles que l'amibiase, la giardiase et la trichomonase .
Recherche sur les cultures non répliquées de Mtb
This compound et ses analogues se sont avérés actifs contre les cultures répliquées et non répliquées de Mtb , ce qui ouvre la possibilité de raccourcir la durée des traitements actuels.
Mécanisme D'action
Target of Action
CGI-17341, also known as 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole or 2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole, is primarily targeted against Mycobacterium tuberculosis . It has shown potent activity against both drug-susceptible and multi-drug-resistant strains of this bacterium .
Mode of Action
This compound belongs to the 5-nitroimidazole class of antimicrobial agents . It exhibits its anti-tuberculosis activity by a mixed effect on genes responsive to cell wall inhibition (like isoniazid) and respiratory poisoning (like cyanide) . This dual mechanism of action allows this compound to effectively inhibit the growth of Mycobacterium tuberculosis.
Biochemical Pathways
Given its mode of action, it is likely that it interferes with the synthesis of the mycobacterial cell wall and disrupts the respiratory processes of the bacteria .
Pharmacokinetics
It is known to be an orally active compound , suggesting good bioavailability.
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth. It has been found to be effective against both drug-susceptible and multi-drug-resistant strains of this bacterium .
Propriétés
IUPAC Name |
2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVVFWCBKEYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925944 | |
Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127692-13-1 | |
Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGI-17341 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole (CGI 17341) a promising antituberculosis compound?
A: CGI 17341 exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) [, ]. It demonstrates superior in vitro activity compared to streptomycin, ciprofloxacin, norfloxacin, and the oxazolidinone DuP 721 []. Furthermore, CGI 17341 demonstrates promising in vivo activity in mice infected with Mtb, significantly increasing survival time in a dose-dependent manner [].
Q2: How does the structure of CGI 17341 relate to its activity against Mtb?
A: CGI 17341's structure is characterized as a nitroimidazo-oxazole [, ]. Research suggests that subtle structural variations within bicyclic nitroimidazoles significantly influence their activity against Mtb. For instance, Mtb mutants resistant to the nitroimidazo-oxazine PA-824, which differs slightly in its bicyclic structure, maintain sensitivity to CGI 17341 [, ]. This observation highlights the importance of specific structural features within this class of compounds for their anti-tubercular activity.
Q3: What are the potential advantages of CGI 17341 over existing tuberculosis treatments?
A: CGI 17341 demonstrates no cross-resistance with commonly used antitubercular drugs like isoniazid, rifampin, streptomycin, or ethambutol []. This is crucial in combating the rise of multi-drug-resistant tuberculosis. Additionally, its activity remains stable even with a lower pH, unlike ciprofloxacin and isoniazid, which could be beneficial in the acidic environment often encountered within Mtb-infected tissues [].
Q4: What are the next steps in the development of CGI 17341 as a potential tuberculosis treatment?
A: Further research is warranted to fully elucidate the mechanism of action of CGI 17341 and identify the specific proteins involved in its activation pathway [, ]. Additionally, detailed investigations into its pharmacokinetic properties, toxicity profile, and efficacy in different animal models are necessary to determine its suitability for clinical trials in humans. Investigating potential drug delivery systems could further optimize its efficacy and therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.